

Application Notes: Famotidine-13C,d3 in Metabolic Profiling and Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Famotidine-13C,d3	
Cat. No.:	B8135543	Get Quote

Introduction

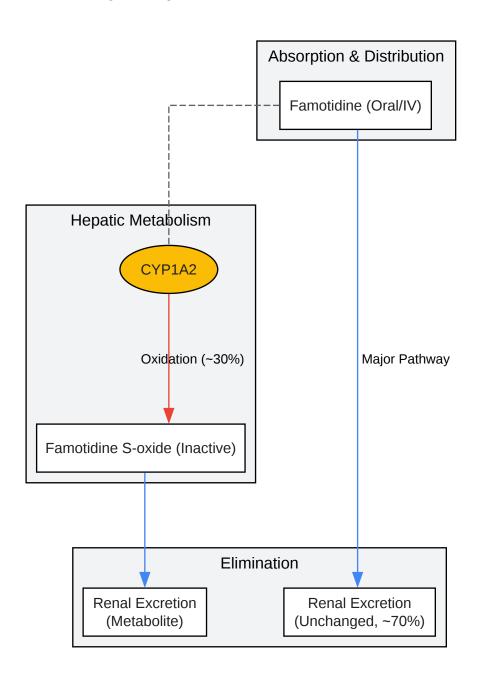
Famotidine is a potent and selective histamine H2-receptor antagonist used for the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and other conditions related to excessive stomach acid production.[1][2] Understanding its pharmacokinetic profile and metabolism is crucial for effective drug development and clinical use. Stable isotope-labeled compounds, such as **Famotidine-13C,d3**, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[3][4] By incorporating heavy isotopes like Carbon-13 and deuterium, these labeled analogues serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, allowing for highly accurate and precise measurements of the parent drug in biological matrices.[5][6]

Famotidine-13C,d3, with its increased mass, shares identical chemical and physical properties with unlabeled famotidine, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar behavior allow it to effectively normalize for variations in sample preparation and instrument response, thereby correcting for matrix effects and improving data quality.[5] These application notes provide an overview of Famotidine's metabolism and detailed protocols for the use of **Famotidine-13C,d3** as an internal standard in quantitative LC-MS/MS assays.

Metabolic Pathway of Famotidine



Famotidine undergoes minimal first-pass metabolism.[1][7] The primary metabolic pathway is oxidation, which occurs in the liver. Approximately 25-30% of a dose is metabolized to a single identified metabolite, Famotidine S-oxide, which is pharmacologically inactive.[7][8] The metabolism is primarily mediated by the cytochrome P450 enzyme system, specifically CYP1A2.[1] The majority of the administered famotidine (around 65-70%) is excreted unchanged in the urine through both glomerular filtration and renal tubular secretion.[7][9]



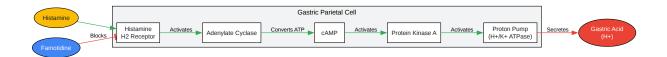
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Caption: Metabolic fate of Famotidine in the body.



Mechanism of Action: H2 Receptor Antagonism

Famotidine competitively inhibits the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][8] This action blocks the histamine-stimulated pathway for gastric acid secretion. By preventing histamine binding, famotidine reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of the proton pump (H+/K+ ATPase), the final step in acid secretion.[10] This leads to a reduction in both the volume and acidity of gastric secretions.[7][8]



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Caption: Famotidine's inhibition of the gastric acid secretion pathway.

Protocol: Quantitative Analysis of Famotidine in Human Plasma and Urine by LC-MS/MS

This protocol describes a validated method for the determination of famotidine in biological matrices using **Famotidine-13C,d3** as an internal standard (IS).[11][12]

- 1. Materials and Reagents
- Famotidine analytical standard
- Famotidine-13C,d3 (Internal Standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium Acetate

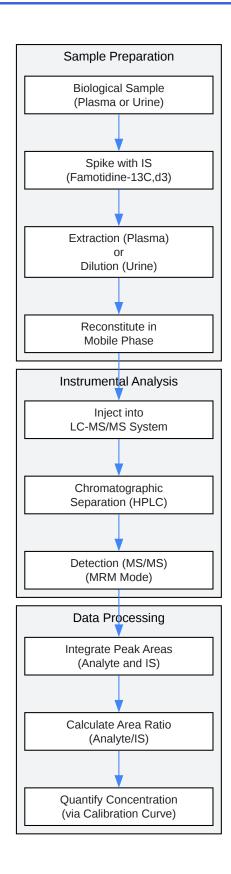


- Ammonium Hydroxide
- Ethyl Acetate
- Ultrapure Water
- Human plasma and urine (control)
- 2. Preparation of Solutions
- Stock Solutions (Famotidine and IS): Prepare individual stock solutions in 30% methanol.[11]
 Store at 4°C.
- Working Standard Solutions (Famotidine): Prepare working solutions by serial dilution of the stock solution. For plasma, the range should be 6.31 ng/mL to 2.52 μg/mL. For urine, the range should be 0.188 μg/mL to 75.0 μg/mL.[11]
- Internal Standard Working Solution: Prepare the IS working solution at a final concentration of 83.3 ng/mL for plasma analysis and 6.25 μg/mL for urine analysis.[11]
- 3. Sample Preparation
- · Plasma Samples:
 - To a 100 μL plasma sample, add the IS (Famotidine-13C,d3).
 - Alkalize the sample with ammonium hydroxide.[11][12]
 - Perform liquid-liquid extraction twice with ethyl acetate.[11][12]
 - Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase for injection.
- Urine Samples:
 - To a 50 μL urine sample, add the IS.[13]
 - Directly dilute the sample with the initial mobile phase.[11][12]



- Vortex and inject the supernatant into the HPLC system.
- 4. LC-MS/MS Instrumentation and Conditions
- Chromatographic System: HPLC system capable of gradient elution.
- Column: Phenomenex Synergi™ Hydro-RP™ or equivalent C18 column.[11][12]
- Mobile Phase: Gradient elution using Acetonitrile and 10 mM Ammonium Acetate aqueous solution (pH adjusted to 8.3 with ammonium hydroxide).[11][12]
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.[11][13]
- Detection Mode: Multiple Reaction Monitoring (MRM).[13][14]
 - Monitor precursor-to-product ion transitions for both famotidine and the internal standard (Famotidine-13C,d3).[15]





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Caption: General workflow for quantitative bioanalysis using an internal standard.



Quantitative Data Summary

The use of **Famotidine-13C,d3** as an internal standard allows for the development of robust, sensitive, and accurate bioanalytical methods. The tables below summarize typical performance characteristics from validated LC-MS/MS assays.

Table 1: Calibration Curve and Sensitivity Data

Matrix	Concentration Range	Linearity (r²)	Lower Limit of Quantification (LLOQ)	Citation
Human Plasma	0.631 - 252 ng/mL	> 0.99	0.5 - 2.5 ng/mL	[11][12][13][14]
Human Urine	0.075 - 30.0 μg/mL	> 0.99	0.05 μg/mL	[11][12][13]

Table 2: Method Accuracy and Precision

Matrix	Assay Type	Accuracy Range	Relative Deviation (Precision)	Citation
Human Plasma	Intra- & Inter-day	93% - 110%	< 14%	[11][12]
Human Urine	Intra- & Inter-day	93% - 110%	< 14%	[11][12]

Table 3: Sample Preparation Efficiency

Matrix	Parameter	Value Range	Citation
Human Plasma	Extraction Recovery	53% - 79%	[11][12]
Human Plasma	Matrix Effect	< 17%	[11][12]
Human Urine	Matrix Effect	< 17%	[11][12]



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